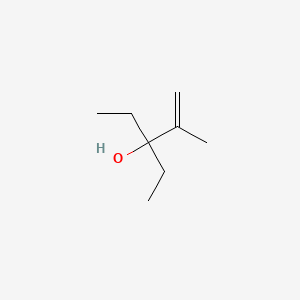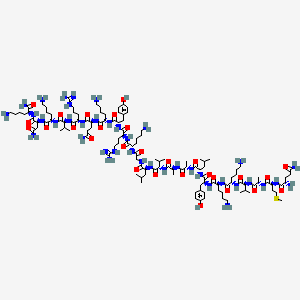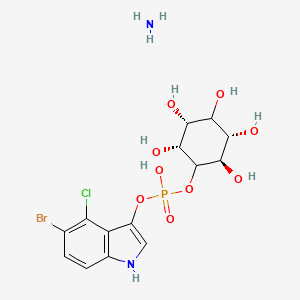
5-Bromo-4-chloro-3-indolyl-myo-inositol 1-phosphate ammonium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-4-chloro-3-indolyl-myo-inositol 1-phosphate ammonium salt is a chemical compound with the molecular formula C14H16BrClNO9P · NH3 and a molecular weight of 505.64 g/mol . This compound is often used as a fluorogenic and chromogenic substrate in biochemical assays, particularly for the detection of phosphatidylinositol phosphate kinases .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-chloro-3-indolyl-myo-inositol 1-phosphate ammonium salt involves several steps:
Bromination and Chlorination: The indole ring is first brominated and chlorinated to introduce the bromo and chloro substituents at the 5 and 4 positions, respectively.
Phosphorylation: The indole derivative is then phosphorylated to introduce the phosphate group at the 1 position of the myo-inositol ring.
Ammonium Salt Formation: Finally, the compound is converted to its ammonium salt form by reacting with ammonium hydroxide.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield. The process is optimized to minimize waste and reduce production costs .
化学反応の分析
Types of Reactions
5-Bromo-4-chloro-3-indolyl-myo-inositol 1-phosphate ammonium salt undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: It can also undergo reduction reactions under specific conditions.
Substitution: The bromo and chloro substituents can be substituted with other functional groups in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide and potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted indole compounds .
科学的研究の応用
5-Bromo-4-chloro-3-indolyl-myo-inositol 1-phosphate ammonium salt has a wide range of scientific research applications:
Chemistry: Used as a substrate in enzymatic assays to study the activity of phosphatidylinositol phosphate kinases.
Biology: Employed in cell biology to investigate signal transduction pathways involving phosphoinositides.
Medicine: Utilized in diagnostic assays to detect specific enzyme activities in clinical samples.
作用機序
The mechanism of action of 5-Bromo-4-chloro-3-indolyl-myo-inositol 1-phosphate ammonium salt involves its conversion by phosphatidylinositol phosphate kinases into a colored or fluorescent product. This conversion allows for the detection and quantification of kinase activity. The molecular targets include various phosphatidylinositol phosphate kinases, and the pathways involved are related to phosphoinositide metabolism .
類似化合物との比較
Similar Compounds
5-Bromo-4-chloro-3-indolyl phosphate disodium salt: Another chromogenic substrate used in similar biochemical assays.
5-Bromo-4-chloro-3-indolyl-β-D-glucuronic acid cyclohexylammonium salt: Used as a substrate for β-glucuronidase, producing a blue chromophore upon enzymatic hydrolysis.
Uniqueness
5-Bromo-4-chloro-3-indolyl-myo-inositol 1-phosphate ammonium salt is unique due to its specific application in detecting phosphatidylinositol phosphate kinases, which are crucial in various cellular processes. Its ability to produce a distinct color change or fluorescence upon enzymatic conversion makes it a valuable tool in biochemical research .
特性
分子式 |
C14H19BrClN2O9P |
|---|---|
分子量 |
505.64 g/mol |
IUPAC名 |
azane;(5-bromo-4-chloro-1H-indol-3-yl) [(2R,3S,5R,6R)-2,3,4,5,6-pentahydroxycyclohexyl] hydrogen phosphate |
InChI |
InChI=1S/C14H16BrClNO9P.H3N/c15-4-1-2-5-7(8(4)16)6(3-17-5)25-27(23,24)26-14-12(21)10(19)9(18)11(20)13(14)22;/h1-3,9-14,17-22H,(H,23,24);1H3/t9?,10-,11+,12-,13-,14?;/m1./s1 |
InChIキー |
HIFQQHVVHCJEPZ-STHBLVJOSA-N |
異性体SMILES |
C1=CC(=C(C2=C1NC=C2OP(=O)(O)OC3[C@@H]([C@H](C([C@H]([C@H]3O)O)O)O)O)Cl)Br.N |
正規SMILES |
C1=CC(=C(C2=C1NC=C2OP(=O)(O)OC3C(C(C(C(C3O)O)O)O)O)Cl)Br.N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Acetamide,N-[1-(3-methylphenyl)-2-propynyl]-](/img/structure/B13818472.png)
![Benzeneethanamine,4-[(1,2,2-trifluoroethenyl)oxy]-](/img/structure/B13818478.png)
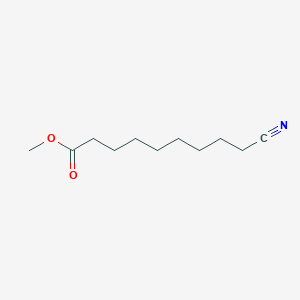
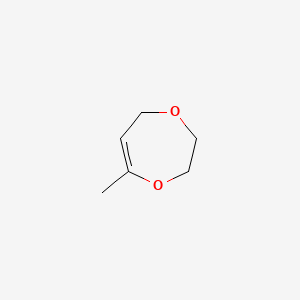
![(4R)-4-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-5-methoxy-5-oxopentanoic acid](/img/structure/B13818487.png)
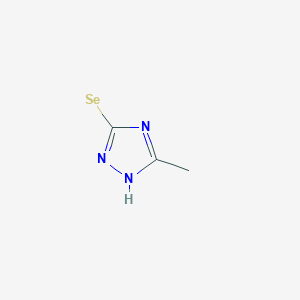
![Phenyl-[2-[2-[phenyl(pyridin-3-yl)phosphanyl]ethoxy]ethyl]-pyridin-3-ylphosphane](/img/structure/B13818501.png)
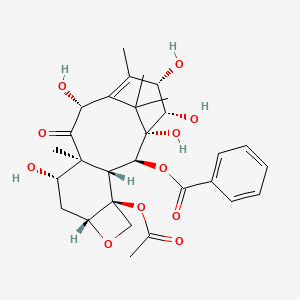
![3-[[2-(4-Chloro-3-methylphenoxy)acetyl]carbamothioylamino]-4-methylbenzoic acid](/img/structure/B13818518.png)

